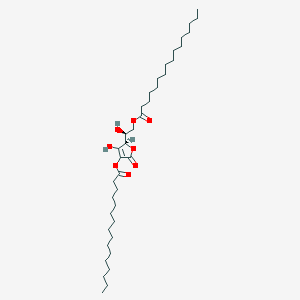![molecular formula C7H4ClIN2 B1466148 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine CAS No. 908267-60-7](/img/structure/B1466148.png)
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Descripción general
Descripción
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 908267-60-7. It has a molecular weight of 280.5 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular formula of 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine is C7H6ClIN2 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.5 . It is recommended to be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Imidazole derivatives, like 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of antibacterial and antifungal activities. The presence of the imidazole ring is crucial for the interaction with the microbial cell membrane, leading to disruption and inhibition of cell growth .
Anticancer Therapeutics
The structural motif of imidazole is present in many compounds with anticancer activity. The electron-rich nature of the imidazole ring allows it to interact with various biological targets, including DNA and enzymes involved in cancer cell proliferation. Researchers are exploring the potential of 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine in targeted cancer therapies .
Anti-Inflammatory Applications
Imidazole derivatives are also known for their anti-inflammatory effects. They can modulate the activity of cyclooxygenase enzymes, which are key players in the inflammatory process. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Compounds
The imidazole ring system has shown promise in the development of antiviral agents. These compounds can interfere with viral replication by targeting viral enzymes or by inhibiting the fusion of the virus with host cells. The unique substitutions on the imidazole ring of 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine may offer novel mechanisms of antiviral action .
Gastrointestinal Therapeutics
Some imidazole derivatives are used in the treatment of gastrointestinal disorders due to their ability to inhibit proton pumps, reducing stomach acid production. The research into 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine could lead to the development of new drugs for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Neurological Disorder Treatments
Imidazole compounds have been investigated for their neuroprotective properties. They may offer therapeutic benefits in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The research is focused on understanding how these compounds can protect nerve cells and improve neurological function .
Cardiovascular Drug Development
The imidazole ring is a common feature in molecules that affect cardiovascular function. These compounds can act as vasodilators or influence heart rate and rhythm. Studying 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine could contribute to the creation of new cardiovascular medications .
Agricultural Chemicals
Imidazole derivatives are not limited to medical applications; they also have uses in agriculture. They can function as fungicides, herbicides, or insecticides. The structural diversity of compounds like 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine allows for the development of targeted agricultural chemicals with specific modes of action .
Propiedades
IUPAC Name |
7-chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1,3-4,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQMIJLEEFHHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=C2N1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743661 | |
| Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
CAS RN |
908267-60-7 | |
| Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)









![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)